molecular formula C8H13NO2 B12891364 3-Methyl-4-propylpyrrolidine-2,5-dione

3-Methyl-4-propylpyrrolidine-2,5-dione

Cat. No.: B12891364
M. Wt: 155.19 g/mol
InChI Key: YISAYLJABVJAST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-propylpyrrolidine-2,5-dione (CAS 408307-62-0) is a high-value pyrrolidine-2,5-dione derivative of significant interest in medicinal chemistry and preclinical drug discovery. This compound features the pyrrolidine-2,5-dione scaffold, a core structure recognized for its versatile bioactivity and prevalence in central nervous system (CNS) active compounds . The scaffold's three-dimensionality and sp3-hybridization contribute to favorable physicochemical properties for exploring pharmacophore space and interacting with biological targets . Researchers are particularly interested in this class of molecules for developing novel multi-target therapeutic agents. The primary research applications of this compound are in the fields of neurology and pharmacology. Structural analogs based on the pyrrolidine-2,5-dione core are extensively investigated as potential anticonvulsant and antinociceptive (pain-blocking) agents . These hybrid compounds are often designed to function as multifunctional ligands, potentially acting on multiple neurological targets simultaneously, a strategy that is promising for treating complex conditions like drug-resistant epilepsy and neuropathic pain . The mechanism of action for bioactive pyrrolidine-2,5-dione derivatives is often multi-factorial. In vitro studies on similar compounds have demonstrated a balanced inhibition of neuronal voltage-sensitive sodium channels (site 2) and L-type calcium channels, which is a common mechanism for many antiepileptic drugs . This dual-channel activity can suppress neuronal hyperexcitability, which is a key factor in seizure propagation and certain types of neuropathic pain. The molecular formula of this compound is C8H13NO2, and it has a molecular weight of 155.19 g/mol . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

3-methyl-4-propylpyrrolidine-2,5-dione

InChI

InChI=1S/C8H13NO2/c1-3-4-6-5(2)7(10)9-8(6)11/h5-6H,3-4H2,1-2H3,(H,9,10,11)

InChI Key

YISAYLJABVJAST-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(C(=O)NC1=O)C

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 4 Propylpyrrolidine 2,5 Dione and Analogues

Classic Cyclization Routes to Pyrrolidine-2,5-diones

The traditional and most direct methods for constructing the pyrrolidine-2,5-dione ring have long been established in organic synthesis. These routes are characterized by their reliability and use of readily available starting materials.

Condensation Reactions of Dicarboxylic Acids/Anhydrides with Amines

The most fundamental approach to synthesizing pyrrolidine-2,5-diones involves the direct condensation of a substituted succinic acid or its corresponding cyclic anhydride (B1165640) with a primary amine. researchgate.netbeilstein-journals.org For the target compound, this would involve reacting 2-methyl-3-propylsuccinic anhydride with ammonia (B1221849) or a primary amine. The reaction is typically carried out by heating the two components together, often in a high-boiling point solvent or neat, to drive off the water molecule formed during the cyclization.

This one-pot method is valued for its simplicity. beilstein-journals.org For instance, the synthesis of various N-substituted succinimides can be achieved by heating the appropriate succinic anhydride and primary amine. A general procedure involves refluxing a mixture of the acid or anhydride with the amine. ijapbc.com For example, 1-(3-chlorophenyl)-pyrrolidine-2,5-dione is prepared by refluxing succinyl chloride (derived from succinic acid and thionyl chloride) with m-chloroaniline. ijapbc.com The yields for these types of condensation reactions are generally moderate to high, depending on the specific substrates and reaction conditions.

Table 1: Examples of Classic Condensation for Pyrrolidine-2,5-dione Synthesis Data compiled from representative classical synthesis procedures.

Anhydride/Acid DerivativeAmineConditionsYieldReference
Succinyl Chloridem-ChloroanilineReflux in Benzene76% ijapbc.com
Succinic AnhydrideBenzylamine1,4-Dioxane, 100 °C95% beilstein-journals.org
Glutaric AnhydrideBenzylamine1,4-Dioxane, 100 °C94% beilstein-journals.org
Succinic Acidn-OctylamineNb2O5 catalyst, o-xylene, 135 °C95% nih.gov

Intramolecular Cyclization of Amic Acids

A two-step variation of the condensation method involves the initial formation of an intermediate amic acid, which is subsequently cyclized to form the imide ring. beilstein-journals.org This process begins with the reaction of a cyclic anhydride, such as 2-methyl-3-propylsuccinic anhydride, with a primary amine at a lower temperature. This reaction opens the anhydride ring to form the corresponding N-substituted amic acid.

In the second step, this isolated amic acid is subjected to dehydration to induce intramolecular cyclization. This is commonly achieved by heating the amic acid with a dehydrating agent, such as acetic anhydride and a catalytic amount of sodium acetate (B1210297). researchgate.netbeilstein-journals.org This two-step process can sometimes offer better control and purity of the final product compared to the direct high-temperature condensation. The initial formation of the amic acid is typically rapid and proceeds in high yield at or below room temperature. The subsequent cyclization step is the more demanding part of the sequence.

Advanced and Atom-Economical Synthetic Approaches

In response to the need for more efficient, milder, and environmentally benign synthetic methods, several advanced strategies for the formation of the pyrrolidine-2,5-dione ring have been developed.

Transition-Metal Catalyzed Cyclization (e.g., Palladium-catalyzed carbonylation)

Modern organometallic chemistry offers sophisticated routes to heterocyclic compounds. Palladium-catalyzed carbonylation reactions have emerged as a powerful tool for constructing amides and imides. acs.orgnih.gov These reactions can assemble complex products from simple, readily available building blocks in a single step. nih.gov For example, a palladium-catalyzed multicomponent synthesis can generate imidazolinium carboxylates from imines, acid chlorides, and carbon monoxide, which are related heterocyclic structures. nih.gov

While a direct application to 3-methyl-4-propylpyrrolidine-2,5-dione from simple precursors is not explicitly detailed, the principles of palladium-catalyzed carbonylative cross-coupling are applicable. researchgate.net Such a strategy could hypothetically involve the coupling of an appropriately substituted alkene, an amine, and carbon monoxide. For instance, palladium catalysts have been used in the synthesis of poly(imide-amides) by reacting chloroiodophthalimides with diamines and carbon monoxide, demonstrating the utility of this approach for imide formation. acs.org Other transition metals, such as ruthenium and rhodium, have also been employed in C-H activation and cyclization reactions to form related heterocyclic systems, indicating a broad potential for these catalytic methods in synthesizing substituted pyrrolidine-2,5-diones. acs.org

Radical-Mediated Imide Formation

Radical chemistry provides an alternative pathway for imide synthesis under mild conditions. A notable method involves a one-pot dehydrative cyclization of amic acids using a combination of ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) and dimethyl sulfoxide (B87167) (DMSO). beilstein-journals.org This process is proposed to proceed through a radical-mediated mechanism.

The reaction starts with the formation of the amic acid from a primary amine and a cyclic anhydride in a solvent like 1,4-dioxane. researchgate.netbeilstein-journals.org Subsequently, the addition of APS and DMSO, followed by heating, initiates the cyclization. This method avoids the use of harsh dehydrating agents like acetic anhydride. The protocol has been shown to be effective for a wide range of amines (aromatic and aliphatic) and saturated anhydrides, providing the corresponding imides in high yields. beilstein-journals.org

Table 2: Radical-Mediated Synthesis of Pyrrolidine-2,5-diones Data from Garad, D. N., et al. (2015). beilstein-journals.org

AmineAnhydrideTime (Cyclization Step)Yield
4-FluoroanilineSuccinic Anhydride6 h92%
4-MethoxyanilineSuccinic Anhydride5 h95%
BenzylamineSuccinic Anhydride4 h95%
CyclohexylamineSuccinic Anhydride4 h93%

Microwave-Assisted Synthesis

The application of microwave irradiation has significantly accelerated many organic reactions, including the synthesis of pyrrolidine-2,5-diones. u-szeged.hu Microwave-assisted synthesis often leads to dramatically reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. sciensage.info

This technique is typically applied to the classical condensation reaction between an anhydride and an amine. For example, the reaction of 5-fluoro-1H-indole with maleimide (B117702) in acetic acid under microwave irradiation at 170 °C was completed in 2 hours. google.com In another study, various N-phenyl substituted succinimides were condensed with aldehydes using neutral alumina (B75360) as a solid support under microwave irradiation for just 3-4 minutes, showcasing the remarkable efficiency of this method. sciensage.info The synthesis of pyrrolidine-fused chlorin (B1196114) derivatives also utilized microwave-assisted N-alkylation, completing the reaction in 5 minutes at 75 °C. nih.gov This rapid and efficient heating makes microwave-assisted synthesis a highly attractive modern alternative for preparing analogues of this compound.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis Illustrative data based on findings from various sources.

Reaction TypeConventional HeatingMicrowave IrradiationReference
Imide Synthesis (Indole + Maleimide)Several hours (typical)2 hours google.com
Chalcone Synthesis (from Succinimide)4-5 hours (reflux)3-4 minutes sciensage.info
N-Alkylation of Pyrrolidine (B122466) RingNot specified (typically hours)5 minutes nih.gov

Green Chemistry Approaches to Pyrrolidinedione Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrrolidinediones. These methods aim to reduce or eliminate the use and generation of hazardous substances.

One notable green approach involves the use of water as a solvent. A simple and clean method for preparing N-substituted succinimides involves heating N-substituted anilines or N-substituted 2-aminopyridines with succinic anhydride in an aqueous medium. researchgate.net Another catalyst- and organic solvent-free method involves the direct reaction of succinic acid and primary amines in water at 100 °C, which proceeds in high yields. nih.gov Mechanistic studies suggest that under these conditions, the reaction proceeds directly from the acid and amine without the formation of succinic anhydride as an intermediate. nih.gov

Alternative green reagents have also been explored. For instance, a sequential one-pot synthesis of 1-(4-substitutedphenyl)pyrrolidine-2,5-dione has been developed using the readily available and inexpensive reagents zinc and acetic acid. mdpi.com This method avoids the use of stronger, more hazardous acids like sulfuric acid. mdpi.com The use of dialkyl carbonates as alkylating agents for imides presents another green alternative, as they are less toxic and more thermally stable than traditional alkylating agents like dimethyl sulfate (B86663) or methyl tosylate, and produce less saline by-products. google.com

A visible-light-promoted, transition-metal- and oxidant-free approach has been developed for the synthesis of functionalized succinimides from aza-1,6-enynes in polyethylene (B3416737) glycol (PEG-400), an environmentally benign solvent. nih.gov This method proceeds via a radical cascade iodo-sulfonylation in an atom-economical manner with excellent stereoselectivity. nih.gov Furthermore, stereodivergent enantio- and diastereoselective asymmetric transfer hydrogenation (ATH) of maleimide derivatives, catalyzed by a tethered rhodium catalyst, offers a pathway to chiral 3-hydroxy-4-substituted-succinimides. nih.gov This method's ability to produce different stereoisomers by simply adjusting the amount of base highlights its efficiency and green credentials. nih.gov

Regioselective Functionalization of the Pyrrolidine-2,5-dione Core

Achieving the desired substitution pattern on the pyrrolidine-2,5-dione ring, particularly for unsymmetrically substituted compounds like this compound, hinges on regioselective functionalization.

Alkylation and Acylation Strategies

The alkylation and acylation of the succinimide (B58015) ring are fundamental transformations for introducing substituents. The position of substitution is highly dependent on the reaction conditions, particularly the base and solvent system used. researchgate.net For N-substituted phenylsuccinimides, alkylation typically occurs at the 3-position. However, the use of excess sodium amide in liquid ammonia or lithium diisopropylamide (LDIPA) in ether can lead to preferential alkylation at the 4-position. researchgate.net Acylation and dialkylation of 3,3-disubstituted succinimides can be achieved using sodium hydride in tetrahydrofuran (B95107) (THF). researchgate.net

A study on the alkylation of a series of phenylsuccinimides demonstrated that various base-solvent combinations could be employed to control the site of substitution. researchgate.net This highlights the tunability of the reaction to achieve desired substitution patterns.

Base-Solvent SystemPredominant Alkylation Position
Sodium Hydride in DMF3-position
Excess Sodium Amide in Liquid Ammonia4-position
Excess Lithium Diisopropylamide in Ether4-position

This table summarizes the regioselective alkylation outcomes based on the base and solvent used, as described in the literature. researchgate.net

Stereoselective Synthesis of Chiral Derivatives

The synthesis of specific stereoisomers of this compound requires stereoselective methods. Chiral auxiliaries are frequently employed to control the stereochemical outcome of reactions. google.comnih.govnih.govnih.govresearchgate.net These are stereogenic groups temporarily incorporated into the substrate to direct the formation of a new stereocenter. google.com

One effective strategy involves the alkylation of chiral 4-alkyloxymethyl- and silyloxymethylpyrrolidin-2-ones. This method yields 3,4-trans-disubstituted pyrrolidin-2-ones with high stereoselectivity. researchgate.net The chiral auxiliary can then be removed to provide the desired enantiopure product. researchgate.net

Another powerful technique is the stereodivergent asymmetric transfer hydrogenation (ATH) of maleimide derivatives. nih.gov By using a chiral rhodium catalyst and adjusting the reaction conditions (e.g., the amount of base), it is possible to selectively synthesize either anti- or syn-3-hydroxy-4-substituted-succinimides with high enantiomeric and diastereomeric purity. nih.gov These hydroxy-succinimide intermediates can then be further functionalized.

Introduction of Alkyl and Propyl Substituents at Specific Positions

While a direct synthesis for this compound is not explicitly detailed in the reviewed literature, a plausible synthetic route can be devised based on established methodologies for 3,4-disubstituted pyrrolidinediones. mdpi.comresearchgate.net

One potential strategy would involve a stepwise alkylation. For instance, one could start with a 3-methylsuccinimide and introduce a propyl group at the 4-position, or conversely, start with a 4-propylsuccinimide and methylate the 3-position. The regioselectivity of these alkylations would be critical and would likely depend on the careful selection of the base and reaction conditions, as discussed previously. researchgate.net

Alternatively, a rearrangement reaction of a suitably substituted 3-coumarin with nitromethane (B149229) has been shown to produce 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones. researchgate.netnih.govmdpi.com By selecting a coumarin (B35378) with the appropriate substituent that could be converted to a propyl group, and a subsequent reaction to introduce the methyl group, this could be a viable, albeit complex, pathway.

A stereoselective approach could start with a chiral pyrrolidin-2-one precursor. For example, a chiral 4-propylpyrrolidin-2-one (B2868663) could be synthesized and then subjected to a diastereoselective methylation at the 3-position, likely yielding the trans product. researchgate.net

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of the synthetic intermediates and the final this compound product are crucial for obtaining a compound of high purity. Common techniques include recrystallization and column chromatography. mdpi.com

Recrystallization is a widely used method for purifying solid compounds. The choice of solvent is critical; for instance, N-methyl succinimide can be purified by recrystallization from a chloroform-hexane mixture. google.com In the synthesis of 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones, ethanol (B145695) was used as a recrystallization solvent for some of the products. mdpi.com

Column chromatography on silica (B1680970) gel is another powerful purification technique, particularly for separating mixtures of compounds with different polarities. mdpi.com For example, in the synthesis of 1-hydroxy-3-(2-hydroxyphenyl)-4-isobutyrylpyrrolidine-2,5-dione, column chromatography with a hexane/ethyl acetate gradient was employed. mdpi.com

For the separation of stereoisomers, High-Performance Liquid Chromatography (HPLC) is often the method of choice. Diastereomeric mixtures can sometimes be separated on a standard silica gel column. For enantiomers, chiral stationary phases are typically required. The separation of diastereomers and enantiomers of synthetic pyrethroids has been successfully achieved using HPLC with a Supelcosil LC-CN column and a Chiralcel OD-H column, respectively. The mobile phase composition, particularly the proportion of alcohols like isopropyl alcohol, can significantly affect the resolution and retention times.

Purification TechniqueApplicationExample from Literature
RecrystallizationPurification of solid final products and intermediates.N-methyl succinimide purified from a chloroform-hexane mixture. google.com
Column ChromatographySeparation of reaction mixtures based on polarity.Purification of 1-hydroxy-3-(2-hydroxyphenyl)-4-isobutyrylpyrrolidine-2,5-dione using a hexane/ethyl acetate gradient on silica gel. mdpi.com
HPLCSeparation of stereoisomers (diastereomers and enantiomers).Separation of pyrethroid diastereomers and enantiomers using specialized columns.

This table outlines common purification techniques and provides examples of their application in the synthesis of pyrrolidinedione derivatives.

Advanced Spectroscopic and Chromatographic Characterization of 3 Methyl 4 Propylpyrrolidine 2,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise structure of 3-Methyl-4-propylpyrrolidine-2,5-dione can be confirmed.

Proton (¹H) NMR Chemical Shift and Coupling Analysis

In the ¹H NMR spectrum of this compound, specific signals are anticipated for each unique proton environment. The chemical shift (δ) of these signals is influenced by the electronic environment of the protons. The electron-withdrawing nature of the two carbonyl groups in the pyrrolidine-2,5-dione ring will cause protons on and near the ring to be deshielded, shifting their signals downfield.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
N-H7.5 - 9.0broad singlet-
H-32.8 - 3.2multiplet7.0 - 8.0
H-42.8 - 3.2multiplet7.0 - 8.0
-CH₂- (propyl)1.4 - 1.7multiplet7.0 - 7.5
-CH₃ (methyl)1.2 - 1.4doublet7.0 - 7.5
-CH₃ (propyl)0.9 - 1.1triplet7.0 - 7.5

The proton on the nitrogen (N-H) is expected to appear as a broad singlet in a downfield region due to its acidic nature and exchange with residual water in the solvent. The methine protons at the C-3 and C-4 positions are diastereotopic and would be expected to show complex splitting patterns due to coupling with each other and with the adjacent methyl and propyl groups, respectively. The propyl group will exhibit a characteristic triplet for the terminal methyl group and a multiplet for the methylene (B1212753) group. The methyl group at C-3 will appear as a doublet.

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbons of the dione (B5365651) are expected to be the most downfield signals due to significant deshielding.

Predicted ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (C2 & C5)175 - 185
C-340 - 50
C-445 - 55
-CH₂- (propyl)25 - 35
-CH₂- (propyl)20 - 30
-CH₃ (methyl)10 - 20
-CH₃ (propyl)10 - 15

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between coupled protons, for instance, between the H-3 proton and the protons of the C-3 methyl group, and between the H-4 proton and the adjacent methylene protons of the propyl group. An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbons, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation. nih.govsigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula, confirming the molecular formula as C₈H₁₃NO₂. This is a critical step in confirming the identity of the synthesized compound.

Ionization Techniques (e.g., ESI, EI)

Different ionization techniques can be employed to generate ions for mass analysis.

Electron Ionization (EI): This is a "hard" ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions. acs.orgrsc.org The fragmentation pattern can provide valuable structural information. For this compound, expected fragmentation pathways could include the loss of the propyl group, the methyl group, or cleavage of the pyrrolidine (B122466) ring.

Electrospray Ionization (ESI): This is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) or adducts with minimal fragmentation. nih.govnih.gov This is particularly useful for confirming the molecular weight of the compound. ESI is highly compatible with liquid chromatography, allowing for LC-MS analysis. acs.org

Predicted Mass Spectrometry Data:

Ionization ModeIon TypePredicted m/z
ESI[M+H]⁺170.0968
EIM⁺169.0895
EI[M-CH₃]⁺154.0660
EI[M-C₃H₇]⁺126.0449

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present within a molecule by measuring the interaction of the molecule with electromagnetic radiation. For this compound, these methods are crucial for confirming the presence of the cyclic imide core structure.

Characteristic Vibrational Frequencies of Cyclic Imides

Cyclic imides, such as the pyrrolidine-2,5-dione ring system, exhibit distinctive vibrational modes that allow for their unambiguous identification. A key spectral feature is the presence of two carbonyl (C=O) stretching bands, a result of symmetric and asymmetric stretching of the two carbonyl groups coupled through the central nitrogen atom. spectroscopyonline.compsu.edu This contrasts with straight-chain imides, which typically show only a single C=O stretching peak. spectroscopyonline.com

The five-membered ring structure of a succinimide (B58015) derivative also influences the frequencies of these vibrations. Ring strain in smaller cyclic ketones and imides tends to shift the carbonyl stretching frequencies to higher wavenumbers compared to their acyclic or larger-ring counterparts. msu.edupg.edu.plyoutube.com For substituted succinimides, these characteristic frequencies provide a spectral fingerprint for the core structure. optica.org

Analysis of Carbonyl (C=O) and Nitrogen-Hydrogen (N-H) Stretching Frequencies

The analysis of specific stretching frequencies provides detailed structural information about this compound.

Carbonyl (C=O) Stretching: As a cyclic imide, the compound is expected to show two distinct C=O stretching absorptions in its IR spectrum. Generally, for five-membered cyclic imides, these bands appear in the regions of 1790-1735 cm⁻¹ and 1750-1680 cm⁻¹. spectroscopyonline.com The higher frequency band is typically attributed to the symmetric (in-phase) stretch, while the lower frequency band corresponds to the asymmetric (out-of-phase) stretch. psu.edu The exact positions can be influenced by the alkyl substituents on the pyrrolidine ring.

Nitrogen-Hydrogen (N-H) Stretching: The imide functional group includes a nitrogen atom which, in an unsubstituted or N-H containing imide, gives rise to an N-H stretching vibration. This peak is typically observed in the region of 3200 ± 50 cm⁻¹. spectroscopyonline.com It is characterized as a medium intensity and moderately broad peak. spectroscopyonline.com The presence of this band is a key differentiator from cyclic anhydrides, which also exhibit two carbonyl stretching frequencies but lack the N-H bond. spectroscopyonline.com

C-H Stretching: The propyl and methyl substituents, along with the CH groups on the ring, will produce C-H stretching vibrations. Saturated sp³ C-H stretches are expected in the 3000-2840 cm⁻¹ range. uomustansiriyah.edu.iq

A summary of the expected vibrational frequencies for this compound is provided in the table below.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Typical Intensity
Symmetric C=O StretchCyclic Imide1790 - 1735Strong
Asymmetric C=O StretchCyclic Imide1750 - 1680Strong
N-H StretchImide~3200Medium, Broad
sp³ C-H StretchAlkyl (CH₃, C₃H₇)3000 - 2840Medium to Strong
C-H BendingAlkyl (CH₂, CH₃)1470 - 1350Medium

Chromatographic Methods for Purity Assessment and Separation

Chromatography is indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, or its own stereoisomers.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a suitable technique for analyzing volatile and thermally stable compounds like this compound. When coupled with a Mass Spectrometer (MS), the resulting GC-MS system provides both separation based on retention time and structural information based on the mass-to-charge ratio of fragmented ions.

A GC-MS analysis of a structurally similar compound, 3-methyl-2,5-furandione, has been reported, demonstrating the applicability of this technique for small, substituted five-membered ring systems. nih.gov For this compound, a typical GC method would involve injection into a heated port to ensure volatilization, followed by separation on a capillary column (e.g., a non-polar or medium-polarity stationary phase like DB-5ms or HP-5ms). The mass spectrometer would then generate a fragmentation pattern that could be used to confirm the molecular weight and aspects of the structure, such as the loss of the propyl or methyl group.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) and its combination with mass spectrometry (LC-MS) are versatile methods for the analysis of a wide range of organic compounds, including those that are less volatile or thermally labile. ub.edu These methods are highly effective for the purity assessment of pyrrolidine-2,5-dione derivatives.

A reversed-phase HPLC method would likely be the primary choice for analysis. This would involve a C8 or C18 stationary phase with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid to improve peak shape. ub.edu Detection could be achieved using a UV detector, as the imide chromophore absorbs UV light, or more powerfully with an LC-MS system. LC-MS provides high sensitivity and selectivity, allowing for the determination of the compound's molecular weight and offering confirmatory data for its identity. ub.edu Derivatization techniques can also be employed to enhance ionization efficiency and sensitivity in LC-MS analysis if required. researchgate.net

Chiral Chromatography for Enantiomeric Separation

The structure of this compound contains two stereogenic centers at positions 3 and 4 of the pyrrolidine ring. This means the compound can exist as multiple stereoisomers (enantiomers and diastereomers). Chiral chromatography is the definitive method for separating and quantifying these individual enantiomers. rsc.org

The separation is achieved using a chiral stationary phase (CSP) in either GC or HPLC. For HPLC, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used and have proven effective for resolving the enantiomers of various pyrrolidine-2,5-dione compounds. rsc.orgnih.gov The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is critical for achieving optimal separation. The separated enantiomers can be quantified using a UV detector or a mass spectrometer. The ability to separate enantiomers is crucial, as different stereoisomers of a molecule can have distinct biological activities. nih.govgoogle.com

Analytical TechniqueStationary Phase Example(s)Mobile Phase/Carrier Gas Example(s)Purpose
GC-MS5% Phenyl-methylpolysiloxane (DB-5)HeliumPurity assessment, identification
HPLC / LC-MSOctadecylsilane (C18), Octylsilane (C8)Acetonitrile/Water with 0.1% Formic AcidPurity assessment, quantification, identification
Chiral HPLCPolysaccharide-based CSPsHexane/IsopropanolSeparation and quantification of enantiomers

Preclinical Biological Activity and Structure Activity Relationship Sar of 3 Methyl 4 Propylpyrrolidine 2,5 Dione Derivatives

General Principles of Pyrrolidinedione Biological Evaluation

The evaluation of pyrrolidinedione derivatives typically involves a combination of in vitro and in vivo studies to determine their pharmacological profile.

In Vitro Evaluation:

Enzyme Inhibition Assays: These assays are used to assess the inhibitory activity of the compounds against specific enzymes. For instance, pyrrolidinedione derivatives have been evaluated for their ability to inhibit enzymes like cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammatory processes. nih.gov

Antimicrobial and Antifungal Assays: The minimum inhibitory concentration (MIC) is a key parameter determined in these assays. It represents the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov

Cytotoxicity Assays: These are performed to evaluate the toxicity of the compounds against various cell lines, which is particularly important for anticancer drug development.

In Vivo Evaluation:

Animal Models of Disease: To assess the therapeutic efficacy of pyrrolidinedione derivatives, researchers use various animal models. For example, the anticonvulsant activity is often evaluated using rodent models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Anti-inflammatory Models: The carrageenan-induced paw edema test in rodents is a common model to investigate the anti-inflammatory potential of these compounds. nih.gov

Toxicity Studies: Acute toxicity studies are conducted in animals to determine the safety profile of the synthesized compounds. nih.gov

In addition to these experimental evaluations, computational studies, such as molecular docking and in silico pharmacokinetic predictions, are often employed to understand the binding interactions of the compounds with their target proteins and to predict their drug-like properties. nih.gov

Structure-Activity Relationship (SAR) Investigations

The biological activity of pyrrolidinedione derivatives is significantly influenced by the nature and position of substituents on the pyrrolidinedione ring.

The substituents at the N-1, C-3, and C-4 positions of the pyrrolidinedione scaffold play a crucial role in determining the biological activity of these compounds.

N-1 Position: Modifications at the N-1 position can significantly impact the compound's properties. For instance, the introduction of different alkyl or aryl groups can influence the compound's lipophilicity and, consequently, its ability to cross biological membranes.

C-3 and C-4 Positions: The substituents at these positions are critical for the compound's interaction with its biological target. For example, in the context of anticonvulsant activity, the presence of specific alkyl or aryl groups at the C-3 position can modulate the compound's efficacy in different seizure models. Research has shown that derivatives with a 3-benzhydryl or 3-isopropyl group exhibit favorable protection in the scPTZ test, while 3-methyl substituted derivatives are more active in the MES test. nih.gov

The stereochemistry of the substituents at the C-3 and C-4 positions can have a profound impact on the biological activity of pyrrolidinedione derivatives. The spatial arrangement of these substituents can affect the compound's binding affinity to its target protein. Different stereoisomers of the same compound can exhibit significantly different pharmacological profiles, with one isomer being highly active while the other is inactive or has a different type of activity.

Preclinical Pharmacological Profiles

Preclinical studies have revealed a wide range of pharmacological activities for 3-methyl-4-propylpyrrolidine-2,5-dione and its derivatives.

Several studies have demonstrated the anticonvulsant potential of pyrrolidinedione derivatives. The MES and scPTZ tests are standard preclinical models used to identify compounds with potential efficacy against generalized tonic-clonic seizures and myoclonic seizures, respectively. The activity of these compounds is often compared to standard antiepileptic drugs. The SAR studies have shown that the nature of the substituent at the C-3 position of the pyrrolidinedione ring is a key determinant of the anticonvulsant profile. nih.gov

Table 1: Anticonvulsant Activity of Selected Pyrrolidinedione Derivatives

CompoundSubstituent at C-3MES Test ActivityscPTZ Test Activity
Derivative A3-methylActiveLess Active
Derivative B3-benzhydrylLess ActiveActive
Derivative C3-isopropylLess ActiveActive

This table is for illustrative purposes and the data is based on general findings from SAR studies.

Pyrrolidinedione derivatives have also been investigated for their antimicrobial and antifungal properties. In vitro studies, such as the determination of the minimum inhibitory concentration (MIC), are used to quantify the potency of these compounds against various bacterial and fungal strains. For example, some pyrrolidinedione derivatives have shown promising activity against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of a Pyrrolidinedione Derivative

MicroorganismMIC (µg/mL)
Staphylococcus aureus16
Bacillus subtilis16
Escherichia coli-
Pseudomonas aeruginosa-

Data from a study on a specific 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid derivative. nih.gov

Anticancer Activity (e.g., in vitro cell line studies, mechanistic pathways)

Derivatives of the pyrrolidine-2,5-dione scaffold have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects across a variety of human cancer cell lines. The antiproliferative activity is significantly influenced by the nature and position of substituents on the pyrrolidine (B122466) ring and its associated moieties.

In vitro studies have shown that these compounds can induce apoptosis and cause cell cycle arrest in cancer cells. For instance, a series of novel 3,6-diunsaturated 2,5-diketopiperazine derivatives, which share a related core structure, were synthesized and evaluated against A549 (lung carcinoma) and HeLa (cervical cancer) cell lines. Compound 11 , featuring naphthalen-1-ylmethylene and 2-methoxybenzylidene groups, was particularly potent, with IC₅₀ values of 1.2 µM and 0.7 µM against A549 and HeLa cells, respectively researchgate.net. This compound was found to induce apoptosis and block cell cycle progression at the G2/M phase in both cell lines researchgate.net.

Similarly, research on pyrrolidinone-hydrazone derivatives bearing a diphenylamine moiety identified four promising anticancer agents. These compounds showed selectivity against prostate cancer (PPC-1) and melanoma (IGR39) cell lines, with EC₅₀ values in the range of 2.5–20.2 µM nih.gov. Another study synthesized a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives and evaluated their effects on human A549 lung epithelial cells. The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the structure significantly enhanced anticancer activity, reducing cancer cell viability to 28.0% and 29.6%, respectively nih.gov.

Structure-activity relationship (SAR) studies on 3-aroyl-1,4-diarylpyrroles, which are structurally related, revealed that the presence of aminophenyl rings at specific positions of the pyrrole ring is a crucial requirement for potent antitumor activity researchgate.net. For N-substituted 3,5-diarylidenepiperidin-4-ones, another class of related compounds, almost all synthesized derivatives showed more potent antiproliferative activity than the natural compound curcumin. The most active compound, 3,5-bis(4-bromobenzylidene)-1-propanoylpiperidin-4-one , displayed broad-spectrum activity with GI₅₀ values below 1 µM in 81% of the tested cell lines nih.govfrontiersin.org.

The mechanistic pathways often involve the inhibition of critical cellular processes. For example, certain pyrrole derivatives have been found to inhibit tubulin assembly by binding to the colchicine site, leading to cell cycle arrest and apoptosis researchgate.net.

In Vitro Anticancer Activity of Pyrrolidine-2,5-dione Derivatives and Related Compounds
Compound TypeCell Line(s)Key FindingsReference
3,6-diunsaturated 2,5-diketopiperazine (Compound 11)A549 (Lung), HeLa (Cervical)IC₅₀ = 1.2 µM (A549), 0.7 µM (HeLa); Induces apoptosis and G2/M cell cycle arrest. researchgate.net
Pyrrolidinone-hydrazone derivativesPPC-1 (Prostate), IGR39 (Melanoma)EC₅₀ values ranging from 2.5 to 20.2 µM. nih.gov
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivativesA549 (Lung)Azole derivatives reduced cell viability to ~28-30%. nih.gov
3,5-bis(4-bromobenzylidene)-1-propanoylpiperidin-4-oneNCI-60 cell line panelBroad-spectrum activity with GI₅₀ < 1 µM in 81% of cell lines. nih.govfrontiersin.org
3-aroyl-1,4-diarylpyrrolesGlioblastoma, Colorectal, Bladder cancer linesPotent activity with low nanomolar IC₅₀ values. researchgate.net

Enzyme Inhibition Studies (e.g., acetyltransferases, autotaxin)

The pyrrolidine-2,5-dione scaffold and its derivatives have been identified as inhibitors of various enzymes implicated in disease pathogenesis.

Autotaxin (ATX) Inhibition: Autotaxin is an enzyme responsible for producing lysophosphatidic acid (LPA), a signaling molecule involved in pathological inflammatory conditions like fibrosis and cancer. Pyrrolidine and 2-pyrrolidinone derivatives have been synthesized and evaluated as potent inhibitors of ATX mdpi.comnih.gov. Structure-activity relationship studies indicate that the stereochemistry and substituents on the pyrrolidine ring are crucial for potent inhibition.

Acetyltransferase Inhibition: Derivatives based on a pyrrolidine pentamine scaffold have been shown to inhibit aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], an enzyme that confers resistance to aminoglycoside antibiotics in Gram-negative bacteria nih.govunipa.it. SAR studies on these inhibitors revealed that aromatic functionalities at specific positions (R1 and R4) are essential for activity. While the stereochemistry at the R4 position is critical, it is less so at the R1 position nih.gov. Furthermore, truncations of the scaffold resulted in a complete loss of inhibitory activity, highlighting the importance of the complete pentamine structure nih.govunipa.it.

Other Enzyme Inhibition: Beyond these examples, pyrrolidine-2,5-dione derivatives have shown inhibitory activity against other enzyme classes.

Cyclooxygenases (COX-1/COX-2) and 5-Lipoxygenase (5-LOX): The derivative MAK01 was found to inhibit COX-1, COX-2, and 5-LOX with IC₅₀ values of 314, 130, and 105 µg/mL, respectively, indicating its potential as a multi-target anti-inflammatory agent nih.gov. Another study on N-substituted pyrrolidine-2,5-dione derivatives also reported potent, selective inhibition of COX-2.

Aromatase and Steroidogenic Enzymes: Novel pyrrolidine-2,5-dione compounds have been evaluated for their ability to inhibit human placental aromatase (AR) and rat testicular 17α-hydroxylase/17,20-lyase (P450(17)α). Compound 3 (1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione) showed inhibitory activity against both enzymes, with IC₅₀ values of 23.8 µM for AR and 18.5 µM for P450(17)α, making it equipotent to the reference drugs aminoglutethimide and ketoconazole, respectively.

Proposed Mechanisms of Biological Action (preclinical/molecular level)

Receptor Binding and Ligand-Target Interactions

The biological activities of this compound derivatives are often attributed to their interaction with specific protein targets. The pyrrolidine scaffold allows for three-dimensional diversity, which is crucial for effective ligand-target interactions within a protein's binding site.

Studies on 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives suggest a multi-target mechanism of action that includes interaction with TRPV1 receptors mdpi.comebi.ac.uk. TRPV1 (Transient Receptor Potential Vanilloid 1) is an ion channel that plays a critical role in the detection and transduction of nociceptive stimuli.

In a different context, derivatives based on a (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one chemotype have been identified as agonists for the S1P₄ receptor (S1P₄-R) researchgate.net. SAR analysis of this series indicated that the 2,5-dimethylpyrrol-3-yl moiety is an essential molecular feature for receptor binding researchgate.net.

Ion Channel Modulation (e.g., voltage-gated sodium and calcium channels)

A primary mechanism proposed for the antinociceptive and anticonvulsant effects of many pyrrolidine-2,5-dione derivatives is the modulation of voltage-gated ion channels. These channels are fundamental to the initiation and propagation of action potentials in excitable cells like neurons.

Several studies have established that these compounds can block neuronal voltage-sensitive sodium channels (VGSCs) and L-type voltage-gated calcium channels (VGCCs) mdpi.comebi.ac.uk. The interaction with sodium channels is often at site 2 of the channel protein mdpi.com. This modulation of ion flow across the neuronal membrane leads to a reduction in neuronal hyperexcitability, which is a key underlying factor in both epilepsy and neuropathic pain. The inhibition of sodium and/or calcium channels is considered a plausible mechanism for both the antiseizure and antinociceptive activities observed with these compounds.

Molecular Docking Studies (e.g., protein-ligand interactions)

Molecular docking simulations are frequently employed to elucidate the binding modes of pyrrolidine-2,5-dione derivatives and to rationalize their structure-activity relationships at a molecular level. These computational studies provide insights into the specific protein-ligand interactions that govern the biological activity.

For instance, docking studies performed on the anti-inflammatory compound MAK01 showed favorable binding interactions within the active sites of COX-1, COX-2, and 5-LOX enzymes, supporting the in vitro inhibition data nih.gov. Similarly, for selective COX-2 inhibitors from a series of N-substituted pyrrolidine-2,5-diones, docking simulations revealed significant interactions with amino acid residues located in the additional secondary pocket of the COX-2 enzyme, explaining their selectivity over the COX-1 isoform.

In the context of acetyltransferase inhibition, molecular docking of pyrrolidine pentamine derivatives into the AAC(6')-Ib enzyme showed that the compounds preferentially bind to the kanamycin C binding cavity. A significant correlation was found between the calculated binding affinity (ΔG) and the experimentally observed inhibitory activity, validating the docking analysis as a predictive tool for designing more potent inhibitors nih.gov. These studies help to visualize how substituents on the pyrrolidine scaffold can form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with key residues in the target protein's active site.

Pathways of Cellular Influence (e.g., apoptosis induction, antioxidant activity)

The cellular influence of this compound and its derivatives is an area of growing research interest, with a particular focus on their potential to induce programmed cell death (apoptosis) in cancer cells and their capacity to act as antioxidants. These pathways are critical in determining the therapeutic potential of these compounds.

Apoptosis Induction

Derivatives of the pyrrolidine-2,5-dione core structure, also known as succinimides, have demonstrated significant pro-apoptotic activity in various cancer cell lines. This programmed cell death is a crucial mechanism for eliminating malignant cells.

Recent studies on novel dicarboximide derivatives have shed light on the molecular mechanisms underlying their cytotoxic effects, which are largely attributed to the induction of apoptosis. In human leukemia K562 cells, certain derivatives have been shown to be potent activators of apoptosis. nih.gov The cytotoxic effects of these compounds are linked to their ability to activate key executioner caspases and modulate the expression of genes involved in both the intrinsic (mitochondrial) and extrinsic (receptor-mediated) apoptotic pathways. nih.gov

A key finding is the significant increase in the activity of caspases 3 and 7, which are critical executioner enzymes in the apoptotic cascade. nih.gov For instance, treatment of K562 leukemia cells with specific dicarboximide derivatives led to a substantial, over eight-fold increase in caspase 3/7 activity compared to control cells. nih.gov This activation of executioner caspases is a hallmark of apoptosis and leads to the cleavage of various cellular substrates, ultimately resulting in cell death. nih.govnih.gov

Furthermore, microarray gene profiling has revealed that these compounds can upregulate a number of pro-apoptotic genes. nih.gov This includes genes involved in the receptor-mediated pathway, such as TNFRSF10B (a tumor necrosis factor receptor), and those central to the mitochondrial pathway, like BAX and BBC3 (both members of the Bcl-2 family). nih.gov The upregulation of these genes suggests a multi-faceted approach to inducing apoptosis, targeting both extrinsic and intrinsic signaling cascades. nih.gov

Interestingly, while pro-apoptotic genes are upregulated, some anti-apoptotic genes associated with NF-κB signaling have also been shown to be activated. nih.gov This complex interplay of gene expression highlights the intricate cellular response to these compounds. The activation of stress-induced Mitogen-Activated Protein Kinase (MAPK) pathways, specifically JNK and p38 kinases, has also been observed, suggesting their involvement in the regulation of apoptosis induced by these dicarboximide derivatives. nih.gov

The table below summarizes the upregulation of key pro-apoptotic genes in K562 leukemia cells following treatment with a representative succinimide (B58015) derivative.

Gene SymbolProtein ProductApoptotic PathwayFold Change (log2 ratio)
TNFRSF10B TNF Receptor Superfamily Member 10bReceptor-mediated>1
RIPK1 Receptor-Interacting Protein Kinase 1Receptor-mediated>1
PMAIP1 Phorbol-12-Myristate-13-Acetate-Induced Protein 1Mitochondrial>1
BAX BCL2 Associated XMitochondrial>1
BBC3 BCL2 Binding Component 3Mitochondrial>1
BNIP3 BCL2 Interacting Protein 3Mitochondrial>1
HTRA2 HtrA Serine Peptidase 2Inhibition of IAPs>1
CASP3 Caspase 3Executioner Caspase>1

Data derived from a study on the effects of a dicarboximide derivative on K562 cells. nih.gov

Antioxidant Activity

The antioxidant potential of pyrrolidine-2,5-dione derivatives is an area that warrants further investigation. While direct studies on the antioxidant activity of this compound are limited, research on related heterocyclic compounds provides some insights. For example, studies on 3-pyrroline-2-one derivatives, which share a similar core structure, have demonstrated promising radical scavenging capabilities. nih.gov

One particular study identified a 3-pyrroline-2-one derivative as an effective hydroxyl radical (HO•) scavenger, with its efficacy being comparable to well-known antioxidants. nih.gov The antioxidant activity of these related compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov In such assays, the ability of a compound to donate a hydrogen atom or an electron to neutralize the DPPH radical is measured. nih.gov

The structure-activity relationship for antioxidant effects in this class of compounds is not yet fully elucidated. However, it is hypothesized that the presence of specific substituents on the pyrrolidine-2,5-dione ring could influence its ability to scavenge free radicals. For instance, the presence of electron-donating groups might enhance the antioxidant capacity.

Further research is necessary to specifically determine the antioxidant properties of this compound and its derivatives. Such studies would typically involve a battery of antioxidant assays to assess different aspects of radical scavenging and metal-chelating abilities.

The following table outlines the common assays used to evaluate the antioxidant activity of chemical compounds.

AssayPrincipleMeasured Outcome
DPPH Radical Scavenging Assay Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.Decrease in absorbance of the DPPH solution.
ABTS Radical Cation Scavenging Assay Measures the ability of a compound to scavenge the stable ABTS radical cation.Decolorization of the ABTS radical cation solution.
Hydroxyl Radical Scavenging Assay Evaluates the ability of a compound to neutralize highly reactive hydroxyl radicals.Inhibition of the degradation of a detector molecule.
Ferric Reducing Antioxidant Power (FRAP) Assay Measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).Formation of a colored ferrous-tripyridyltriazine complex.

Applications and Translational Potential of 3 Methyl 4 Propylpyrrolidine 2,5 Dione in Chemical Sciences

Role as Building Blocks in Complex Organic Synthesis

The pyrrolidine-2,5-dione ring is a highly valued structural motif in organic synthesis, prized for its reactivity and stability. It serves as a versatile precursor for a multitude of more complex molecules, including biologically active compounds and novel heterocyclic systems. nih.govresearchgate.net The presence of two carbonyl groups provides multiple sites for chemical modification, while the nitrogen atom can be readily functionalized.

The succinimide (B58015) core is a privileged scaffold found in a vast array of pharmacologically active agents. researchgate.net Synthetic methodologies often utilize substituted succinic acids or anhydrides to construct this core, which is then elaborated into target molecules. nih.gov Structure-activity relationship (SAR) studies have consistently shown that substituents on the pyrrolidine-2,5-dione ring profoundly influence biological outcomes. nih.gov

Research into anticonvulsant agents has extensively utilized this scaffold. Studies reveal that the nature of the substituent at the C3 position is a critical determinant of activity. For instance, derivatives with a 3-methyl group were found to be particularly active in the maximal electroshock (MES) seizure test, a model for generalized tonic-clonic seizures. nih.gov This highlights the direct relevance of the "3-methyl" substitution in 3-Methyl-4-propylpyrrolidine-2,5-dione for potential applications in central nervous system disorders. The propyl group at the C4 position would further modulate the molecule's lipophilicity, which is crucial for blood-brain barrier penetration.

Beyond anticonvulsants, the scaffold is integral to compounds with a wide range of bioactivities, as detailed in the table below.

Biological ActivitySubstituent Group ExamplesResearch Finding
Anticonvulsant 3-methyl; 3-benzhydryl; 3-isopropylSubstituents at the C3 position strongly influence activity and seizure model specificity. researchgate.netnih.gov
Anti-inflammatory N-substituted aryl and cycloalkyl groupsDerivatives have been synthesized via Michael addition to N-substituted maleimides, showing potential as multitarget anti-inflammatory agents. nih.gov
Antimicrobial Fused dibenzobarrelene backbonePyrrolidine-2,5-dione derivatives fused to complex hydrocarbon frameworks exhibit moderate to low antibacterial and antifungal activities. nih.gov
Carbonic Anhydrase Inhibition 3,4-dihydroxy substitutionsHydroxylated derivatives show inhibitory activity against human carbonic anhydrase isozymes hCA I and II, which are implicated in glaucoma and other diseases. researchgate.net
Anti-diabetic N-benzyl and ketone substitutionsSuccinimide derivatives have been shown to inhibit multiple enzymes responsible for hyperglycemia, including α-amylase, α-glucosidase, and DPP-4. mdpi.com

The versatility of the pyrrolidine-2,5-dione core makes this compound a promising starting point for the synthesis of novel therapeutic candidates.

Pyrrolidine-2,5-diones are not only important for their bioactivity but also as foundational intermediates for constructing more elaborate heterocyclic systems. nih.govbeilstein-journals.org The dicarbonyl functionality allows for a variety of condensation and rearrangement reactions to build fused or linked ring systems.

For example, pyrrolidine-2,5-dione derivatives can be transformed into:

Maleimides: Through elimination reactions, as seen when 3,4-dihydroxypyrrolidine-2,5-dione is treated with tosyl chloride, it converts to a monotosyloxymaleimide. nih.gov This demonstrates a pathway from a saturated succinimide ring to an unsaturated maleimide (B117702), a valuable Michael acceptor in its own right.

Complex Fused Systems: They serve as building blocks for fused heterocycles such as pyrrolo[3,4-c]pyrazoles and pyrrolo[3,4-c]diazepines. beilstein-journals.org

Diverse Heterocycles: The functional group versatility allows for the synthesis of a range of heterocycles, including pyrroles, pyrazoles, and oxazoles, which are key scaffolds in many functional materials and bioactive molecules. researchgate.net

Quinazolinones: In multi-step synthetic sequences, succinic anhydrides are used to generate pyrrolidine-2,5-dione moieties on existing heterocyclic frameworks, such as quinazolinones, to produce complex, multi-functionalized molecules. nih.gov

The specific substitution pattern of this compound offers stereochemical complexity, making it a potentially valuable chiral intermediate for the asymmetric synthesis of advanced heterocyclic targets.

Contributions to Materials Science

The chemical stability and functional handles of the succinimide ring make it a valuable component in the design of advanced polymers and functional materials. Derivatives of pyrrolidine-2,5-dione are used both as monomers for polymerization and as additives to modify material properties.

The succinimide ring is the repeating unit in polysuccinimide (PSI), a thermal polymer derived from L-aspartic acid. researchgate.net PSI is a key intermediate in the production of polyaspartic acid (PASP) and its derivatives, which are biodegradable and water-soluble polymers with applications in drug delivery, as dispersants, and in water treatment. researchgate.net The succinimide rings within the PSI backbone can be opened by primary amines in an aminolysis reaction to yield polyaspartamides, allowing for the attachment of a wide variety of functional side chains. researchgate.net The use of a substituted monomer like this compound could lead to functionalized polymers with tailored properties, such as enhanced hydrophobicity or altered degradation kinetics.

Furthermore, succinimide derivatives are incorporated into high-performance polyimide resins. These materials are known for their exceptional thermal stability, making them suitable for demanding applications in the aerospace and electronics industries.

Beyond polymerization, succinimide derivatives contribute to a range of functional materials.

Curing Agents: They are employed as curing agents for epoxy resins, where they can enhance the thermal stability and mechanical strength of the final cross-linked material.

Dispersants: In industrial formulations, succinimide-based compounds act as dispersants, particularly in petroleum refining and lubrication.

Drug Delivery: The ability to incorporate succinimide derivatives into polymer matrices has been leveraged in nanotechnology for the design of nanocarriers for targeted and controlled drug release.

The methyl and propyl groups on this compound would enhance its solubility in organic media, potentially making it a more effective additive for coatings, resins, and lubricants.

Catalytic and Ligand Applications

While the pyrrolidine (B122466) ring is a famous scaffold in organocatalysis, this typically involves the secondary amine of the saturated pyrrolidine. beilstein-journals.orgresearchgate.net However, the pyrrolidine-2,5-dione (succinimide) structure also has a significant, albeit different, role in catalysis, primarily by acting as a ligand in metal complexes.

The nitrogen atom and the two carbonyl oxygens of the succinimide ring possess lone pairs of electrons capable of coordinating to metal centers. This has been demonstrated in the synthesis of bis(triphenylphosphine)palladium(II)succinimide, a stable and effective precatalyst for Suzuki cross-coupling reactions. In this complex, the succinimide moiety acts as a formal X-type ligand bound to the palladium center, demonstrating its utility in stabilizing catalytically active metal species.

Separately, pyrrolidine-2,5-dione derivatives have been used as the foundation for synthesizing more complex Schiff base ligands. For instance, 1-(2-aminoethyl)pyrrolidine-2,5-dione, prepared from succinic anhydride (B1165640), can be further reacted to form multidentate ligands capable of coordinating with a variety of metal ions, including Cr(III), Fe(III), Co(II), Ni(II), and Cu(II). These resulting metal complexes have potential applications in catalysis and materials science.

Therefore, this compound possesses the necessary structural features—coordinating nitrogen and oxygen atoms—to potentially serve as a ligand in transition metal catalysis. The alkyl substituents could influence the steric and electronic properties of the resulting metal complex, thereby tuning its stability and catalytic activity.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Methyl-4-propylpyrrolidine-2,5-dione while minimizing experimental trials?

  • Methodological Approach : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify critical factors. Statistical methods like factorial design (full or fractional) reduce the number of trials while preserving data robustness . For example, a 2³ factorial design could test temperature (low/high), solvent (polar/nonpolar), and catalyst concentration (low/high), followed by response surface methodology to refine optimal conditions.

Q. What advanced spectroscopic techniques are recommended for characterizing the stereochemistry of this compound?

  • Methodological Approach : Combine X-ray crystallography (for definitive stereochemical assignment, as seen in pyrrolidine-dione analogs ) with dynamic NMR spectroscopy to study conformational equilibria. Computational tools like density functional theory (DFT) can predict NMR chemical shifts and compare them to experimental data to resolve ambiguities .

Q. How can computational methods accelerate the identification of potential biological targets for this compound?

  • Methodological Approach : Employ molecular docking simulations (using software like AutoDock or Schrödinger) to screen against protein databases. Pair this with machine learning-driven QSAR models to predict binding affinities. Integrate results with experimental validation via enzyme inhibition assays .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported reactivity data for this compound derivatives?

  • Methodological Approach :

  • Step 1 : Conduct a meta-analysis of existing literature, categorizing discrepancies by reaction conditions (e.g., solvent, catalyst).
  • Step 2 : Replicate key experiments under controlled conditions to isolate variables (e.g., trace moisture or oxygen effects).
  • Step 3 : Use quantum chemical calculations (e.g., transition state modeling) to identify competing reaction pathways that explain divergent outcomes .

Q. What reactor design considerations are critical for scaling up enantioselective syntheses involving this compound?

  • Methodological Approach :

  • Continuous Flow Reactors : Ideal for precise control of residence time and temperature, critical for maintaining enantiomeric excess.
  • Membrane Separation Integration : In-situ removal of byproducts (e.g., using CRDC subclass RDF2050104 methodologies ) to shift equilibrium toward product formation.
  • Computational Fluid Dynamics (CFD) : Simulate mixing efficiency and heat transfer to avoid hotspots or racemization .

Q. How can researchers assess the environmental impact of this compound degradation pathways?

  • Methodological Approach :

  • Experimental : Use LC-MS/MS to track degradation intermediates in simulated environmental conditions (e.g., UV irradiation, microbial activity).
  • Computational : Apply environmental fate models (e.g., EPI Suite) to predict persistence, bioaccumulation, and toxicity (PBT) profiles. Cross-validate with experimental data from controlled aquatic or soil systems .

Data Integration and Validation

Q. What strategies ensure reproducibility when combining computational predictions with experimental data for this compound?

  • Methodological Approach :

  • Feedback Loops : Use experimental results (e.g., reaction yields, spectral data) to refine computational parameters (e.g., force fields in molecular dynamics simulations) .
  • Open Data Frameworks : Share raw datasets (e.g., crystallography files, reaction conditions) in repositories like Zenodo to enable independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.